4,5,6,7-tetrahydro-2H-isoindol-5-amine is a bicyclic compound belonging to the isoindole family, characterized by its unique structural features. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be synthesized through various organic chemistry methods, utilizing starting materials such as phthalimide derivatives and other nitrogen-containing compounds. Its derivatives have been studied for their biological activities, including anticancer and antimicrobial properties.
4,5,6,7-tetrahydro-2H-isoindol-5-amine is classified as a heterocyclic amine due to the presence of nitrogen in its ring structure. It falls under the category of isoindoles, which are important in medicinal chemistry for their diverse biological activities.
The synthesis of 4,5,6,7-tetrahydro-2H-isoindol-5-amine can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and pH to maximize yield and purity. Catalysts may be employed to facilitate reactions, particularly in cyclization processes.
The molecular formula is with a molecular weight of approximately 146.19 g/mol. The compound exhibits specific stereochemistry owing to its tetrahydro configuration.
4,5,6,7-tetrahydro-2H-isoindol-5-amine can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The choice of electrophiles during substitution reactions can significantly influence the resulting products.
The mechanism of action for 4,5,6,7-tetrahydro-2H-isoindol-5-amine involves its interaction with specific molecular targets within biological systems. This compound may modulate various signaling pathways by inhibiting enzymes or receptors involved in disease processes such as cancer.
Studies indicate that certain derivatives exhibit inhibitory activity against tyrosine kinases and other enzymes critical for cell proliferation and survival. This suggests potential therapeutic applications in oncology and other fields.
4,5,6,7-tetrahydro-2H-isoindol-5-amine typically appears as a colorless or pale yellow solid. Its melting point is around 80–85°C.
The compound is soluble in polar solvents such as water and methanol but may have limited solubility in non-polar solvents. Its reactivity profile indicates it can participate in nucleophilic substitution reactions due to the presence of the amino group.
4,5,6,7-tetrahydro-2H-isoindol-5-amine has several notable applications:
This compound's unique structure and reactivity make it a valuable target for further research and development in both academic and industrial settings.
The isoindole nucleus (1H-isoindole or 2H-isoindole), a benzo-fused pyrrole regioisomer, represents a privileged scaffold in drug design due to its versatile chemical space and capacity for diverse biological interactions. Its partially saturated form, 4,5,6,7-tetrahydro-2H-isoindole (tetrahydroisoindole), confers distinct physicochemical and pharmacological advantages over the fully aromatic system. The 5-amino derivative, 4,5,6,7-tetrahydro-2H-isoindol-5-amine, embodies a critical pharmacophore where the strategic placement of the amine group on the saturated ring enables targeted interactions with biological macromolecules. This scaffold’s significance stems from its presence in clinically relevant molecules and its role as a synthetic intermediate for complex bioactive compounds [6].
Tetrahydroisoindole derivatives have significantly influenced therapeutic development across multiple disease domains. The historical trajectory began with the infamous thalidomide (N-(2,6-dioxo-3-piperidyl)phthalimide), a phthalimide-containing sedative introduced in the late 1950s. While withdrawn due to teratogenicity, thalidomide’s mechanism—modulating cereblon E3 ubiquitin ligase—inspired safer derivatives. Lenalidomide (2004) and pomalidomide (2013), featuring modified isoindole-1,3-dione cores, revolutionized multiple myeloma treatment as immunomodulatory drugs (IMiDs). Apremilast, a phosphodiesterase 4 (PDE4) inhibitor lacking the glutarimide moiety but retaining the phthalimide core, exemplifies the scaffold’s application in inflammatory diseases like psoriasis [6]. Beyond pharmaceuticals, isoindoline derivatives like Pigment Yellow 139 (Paliotol® Yellow) demonstrate industrial utility as high-performance pigments [6].
Table 1: Clinically Significant Isoindole/Tetrahydroisoindole Derivatives
Compound Name | Core Structure | Primary Therapeutic Use | Year Introduced/Status |
---|---|---|---|
Thalidomide | Phthalimide | Sedative (Withdrawn) | 1950s |
Lenalidomide (Revlimid®) | Modified Phthalimide | Multiple Myeloma | 2004 (FDA Approved) |
Pomalidomide (Pomalyst®) | Modified Phthalimide | Multiple Myeloma | 2013 (FDA Approved) |
Apremilast (Otezla®) | Phthalimide Derivative | Psoriatic Arthritis, Plaque Psoriasis | Phase III (2013, Approved) |
Pazinaclone (DN-2327) | Isoindole-1,3-dione Derivative | Anxiolytic (GABAA partial agonist) | Experimental |
NAN-190 | N-Butylphthalimide-Piperazine | Serotonin 5-HT1A Receptor Antagonist | Research Tool |
The exploration of tetrahydroisoindoles extends to kinase inhibition. Tetrahalogenated isoindole-1,3-diones (e.g., 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones) emerged as potent inhibitors of protein kinase CK2, a serine/threonine kinase implicated in cancer and inflammation. These compounds demonstrated sub-micromolar activity, validating the isoindole dione as a viable kinase-binding motif [1]. More recently, derivatives like 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide highlight the integration of the tetrahydroisoindole moiety within complex molecular architectures for targeted drug discovery, particularly in antiviral and anticancer research [3] [4].
Saturation of the isoindole ring system profoundly alters its electronic profile, conformational flexibility, and metabolic stability, directly impacting biological activity. Key effects include:
Positional isomerism critically governs the pharmacophore presentation and biological efficacy of tetrahydroisoindole derivatives. Substitution at the 5-position (equivalent to the 4-position in some numbering systems) holds particular significance:
Table 2: Pharmacophore Role of Substituent Position in Tetrahydroisoindole Derivatives
Position | Common Substitution | Key Pharmacophore Role | Target Interaction Example |
---|---|---|---|
1 | H, Alkyl, Aryl, Carbonyl (O) | Modulates N-basicity; Defines ring hybridization (sp² vs sp³ N) | H-bond acceptor (carbonyl O); Cation-π (aryl) |
3 | H, Carbonyl (O) | Forms part of phthalimide (1,3-dione); Electron-withdrawal | H-bond acceptor (carbonyl O); Electrostatic |
5 | Amino (–NH₂), Hydroxy, H, Halogen, Alkyl | H-bond Donor/Acceptor; Salt Bridge; Synthetic Handle | Catalytic Lysine (Kinases); Asp/Glu (Receptors) |
6/7 | H, Alkyl, Fused Rings | Modulates lipophilicity & steric bulk; Conformational control | Hydrophobic pocket filling; Steric exclusion |
Benzene Ring | H, Methoxy, Halogen, Nitro | π-Stacking; H-bonding; Modulates electron density of core | Aromatic cage (e.g., 5-HT receptors); H-bonding |
The strategic placement of the amino group at position 5 on the tetrahydroisoindole scaffold, therefore, represents a deliberate design choice to leverage stereoelectronic effects, enhance solubility and metabolic stability relative to aromatic congeners, and provide a versatile vector for pharmacophore elaboration targeting diverse protein classes, including kinases, phosphodiesterases, and G-protein coupled receptors. Its exploration continues to be a fertile area in medicinal chemistry [1] [2] [6].
CAS No.: 76663-30-4
CAS No.: 12063-10-4
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4